molecular formula C22H22N4O2 B2762090 N,N'-BIS[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE CAS No. 220061-08-5

N,N'-BIS[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE

Cat. No.: B2762090
CAS No.: 220061-08-5
M. Wt: 374.444
InChI Key: QSQGTEFJLKVCAS-UHFFFAOYSA-N
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Description

N,N’-Bis[2-(1H-indole-3-yl)ethyl]oxamide is a compound that belongs to the family of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound features two indole moieties connected via an oxamide linkage, making it a unique structure with potential for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis[2-(1H-indole-3-yl)ethyl]oxamide typically involves the reaction of indole derivatives with oxalyl chloride to form the oxamide linkage. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the indole moieties.

Industrial Production Methods: Industrial production of N,N’-Bis[2-(1H-indole-3-yl)ethyl]oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the compound is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis[2-(1H-indole-3-yl)ethyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The indole moieties can be oxidized to form quinone derivatives.

    Reduction: The oxamide linkage can be reduced to form amine derivatives.

    Substitution: The indole rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like bromine or nitric acid are used under controlled conditions to achieve selective substitution.

Major Products:

    Oxidation: Quinone derivatives of the indole moieties.

    Reduction: Amine derivatives of the oxamide linkage.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N,N’-Bis[2-(1H-indole-3-yl)ethyl]oxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and composites, due to its unique structural properties.

Comparison with Similar Compounds

Uniqueness: N,N’-Bis[2-(1H-indole-3-yl)ethyl]oxamide is unique due to its oxamide linkage, which provides additional sites for hydrogen bonding and interaction with biological targets. This structural feature can enhance its stability and specificity in various applications compared to similar compounds.

Properties

IUPAC Name

N,N'-bis[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c27-21(23-11-9-15-13-25-19-7-3-1-5-17(15)19)22(28)24-12-10-16-14-26-20-8-4-2-6-18(16)20/h1-8,13-14,25-26H,9-12H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQGTEFJLKVCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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